molecular formula C12H14N2O B13216126 2-Propoxyquinolin-4-amine

2-Propoxyquinolin-4-amine

Cat. No.: B13216126
M. Wt: 202.25 g/mol
InChI Key: RSWHMXXCBSUOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propoxyquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities The structure of this compound consists of a quinoline core with an amine group at the 4-position and a propoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxyquinolin-4-amine typically involves the functionalization of the quinoline core. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent and an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis followed by functional group modifications. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Propoxyquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Zinc dust, acetic acid.

    Substitution: Propoxy halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Parent quinoline.

    Substitution: Various substituted quinoline derivatives.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-propoxyquinolin-4-amine

InChI

InChI=1S/C12H14N2O/c1-2-7-15-12-8-10(13)9-5-3-4-6-11(9)14-12/h3-6,8H,2,7H2,1H3,(H2,13,14)

InChI Key

RSWHMXXCBSUOOE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC2=CC=CC=C2C(=C1)N

Origin of Product

United States

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